2-{8-fluoro-3-phenyl-1H-pyrazolo[4,3-c]quinolin-1-yl}-N-phenylacetamide 2-{8-fluoro-3-phenyl-1H-pyrazolo[4,3-c]quinolin-1-yl}-N-phenylacetamide
Brand Name: Vulcanchem
CAS No.: 901248-09-7
VCID: VC7078934
InChI: InChI=1S/C24H17FN4O/c25-17-11-12-21-19(13-17)24-20(14-26-21)23(16-7-3-1-4-8-16)28-29(24)15-22(30)27-18-9-5-2-6-10-18/h1-14H,15H2,(H,27,30)
SMILES: C1=CC=C(C=C1)C2=NN(C3=C4C=C(C=CC4=NC=C32)F)CC(=O)NC5=CC=CC=C5
Molecular Formula: C24H17FN4O
Molecular Weight: 396.425

2-{8-fluoro-3-phenyl-1H-pyrazolo[4,3-c]quinolin-1-yl}-N-phenylacetamide

CAS No.: 901248-09-7

Cat. No.: VC7078934

Molecular Formula: C24H17FN4O

Molecular Weight: 396.425

* For research use only. Not for human or veterinary use.

2-{8-fluoro-3-phenyl-1H-pyrazolo[4,3-c]quinolin-1-yl}-N-phenylacetamide - 901248-09-7

Specification

CAS No. 901248-09-7
Molecular Formula C24H17FN4O
Molecular Weight 396.425
IUPAC Name 2-(8-fluoro-3-phenylpyrazolo[4,3-c]quinolin-1-yl)-N-phenylacetamide
Standard InChI InChI=1S/C24H17FN4O/c25-17-11-12-21-19(13-17)24-20(14-26-21)23(16-7-3-1-4-8-16)28-29(24)15-22(30)27-18-9-5-2-6-10-18/h1-14H,15H2,(H,27,30)
Standard InChI Key BRFITJVXNJJXBE-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C2=NN(C3=C4C=C(C=CC4=NC=C32)F)CC(=O)NC5=CC=CC=C5

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a pyrazolo[4,3-c]quinoline backbone substituted with fluorine at position 8, a phenyl group at position 3, and an N-phenylacetamide moiety at position 1 (Figure 1). The quinoline system’s planar structure facilitates π-π stacking interactions, while the fluorine atom enhances electronegativity and metabolic stability . The acetamide group introduces hydrogen-bonding potential, critical for target binding.

Table 1: Key Structural and Physical Properties

PropertyValueSource
Molecular FormulaC24H17FN4O\text{C}_{24}\text{H}_{17}\text{FN}_4\text{O}
Molecular Weight396.425 g/mol
IUPAC Name2-(8-Fluoro-3-phenylpyrazolo[4,3-c]quinolin-1-yl)-N-phenylacetamide
Melting PointNot reported
SolubilityLikely low in aqueous media

Spectroscopic Characterization

Although experimental spectra for this compound are unavailable, analogous pyrazoloquinolines are characterized using 1H^1\text{H}-NMR, 13C^{13}\text{C}-NMR, and high-resolution mass spectrometry (HRMS) . For example, methyl 2-(8-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinolin-1-yl)phenylether (a structural analog) exhibits distinct aromatic proton signals between δ 7.2–8.5 ppm in 1H^1\text{H}-NMR, with methyl groups appearing near δ 2.3–2.5 ppm . Fluorine substitution typically causes deshielding effects in 19F^{19}\text{F}-NMR, while the acetamide carbonyl resonates near δ 165–170 ppm in 13C^{13}\text{C}-NMR .

Synthesis and Optimization Strategies

Reaction Pathways

Pyrazoloquinoline synthesis generally involves cyclocondensation of aminopyrazoles with carbonyl compounds . For 2-{8-fluoro-3-phenyl-1H-pyrazolo[4,3-c]quinolin-1-yl}-N-phenylacetamide, a plausible route includes:

  • Quinoline Formation: Condensation of 8-fluoro-3-phenylquinoline-4-carbaldehyde with hydrazine to generate the pyrazole ring .

  • Acetamide Coupling: Reaction with N-phenylchloroacetamide under Ullmann or Buchwald-Hartwig conditions .

Table 2: Synthetic Conditions for Analogous Compounds

StepReagents/ConditionsYieldSource
CyclocondensationHydrazine hydrate, ethanol, reflux65–70%
Acetamide InstallationPd(OAc)2_2, Xantphos, K3_3PO4_4, 110°C55%

Purification and Yield Challenges

Purification often requires column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol . The fluorine atom’s electron-withdrawing effect may reduce reactivity, necessitating prolonged reaction times . Reported yields for similar compounds range from 50–70%, suggesting optimization opportunities via microwave-assisted synthesis or catalyst screening .

Biological Activity and Mechanism of Action

Hypothesized Targets

Pyrazoloquinolines inhibit kinases (e.g., JAK2, EGFR) and modulate G-protein-coupled receptors (GPCRs) . The acetamide group may enhance binding to ATP pockets in kinases, while the fluorine improves membrane permeability.

Comparative Pharmacological Data

Although direct studies are lacking, 8-chloro-2-phenyl-2,5-dihydro-pyrazolo[4,3-c]quinolin-3-one (PubChem CID 10379792) shows IC50_{50} values of 1.2 µM against breast cancer cell lines . Fluorinated analogs like 8-fluoro-1-(4-methylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline exhibit improved bioavailability over non-fluorinated derivatives .

Structural Analogs and Structure-Activity Relationships (SAR)

Impact of Substituents

  • Fluorine at Position 8: Enhances metabolic stability and target affinity .

  • Phenyl at Position 3: Increases lipophilicity, aiding blood-brain barrier penetration .

  • Acetamide Side Chain: Facilitates hydrogen bonding with serine/threonine kinases.

Table 3: Comparison with Pyrazoloquinoline Analogs

CompoundMolecular WeightKey SubstituentsReported Activity
Target Compound396.4258-F, 3-Ph, N-PhAcUnknown
8-Chloro-2-phenyl analog 295.728-Cl, 2-PhAnticancer (IC50_{50} 1.2 µM)
8-Fluoro-1-(4-MePh) analog 353.408-F, 1-(4-MePh), 3-PhImproved bioavailability

Future Research Directions

  • In Vitro Screening: Prioritize assays against kinase targets (e.g., EGFR, VEGFR) and cancer cell lines.

  • ADMET Profiling: Evaluate solubility, plasma stability, and cytochrome P450 interactions.

  • Computational Modeling: Molecular docking to identify potential binding modes with JAK2 or PARP enzymes.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator